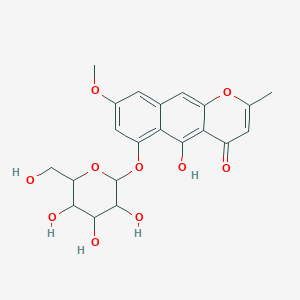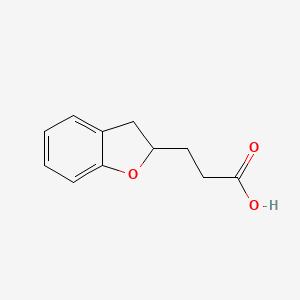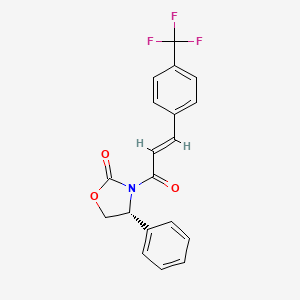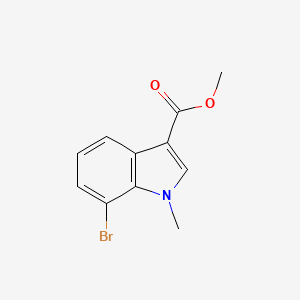![molecular formula C13H15NS B12093280 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C13H15NS. It is a derivative of aniline, where the aniline nitrogen is substituted with a 5-methylthiophen-2-yl)methyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both aniline and thiophene derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 2-methylthiophene with an appropriate aniline derivative under specific conditions. One common method involves the use of acetic anhydride as a reagent . The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is unique due to its combination of aniline and thiophene structures. This dual nature allows it to exhibit properties characteristic of both aromatic amines and thiophenes, making it a versatile compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C13H15NS |
|---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H15NS/c1-10-5-3-4-6-13(10)14-9-12-8-7-11(2)15-12/h3-8,14H,9H2,1-2H3 |
InChI-Schlüssel |
VDSVYCPRHFPLON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NCC2=CC=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)
![[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12093216.png)







![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)



